4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane

Acetylcholinesterase inhibition Heterocycle SAR Fragment-based screening

4-(Furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane (CAS 1448077-56-2; molecular formula C₁₅H₂₂N₂O₃S; MW 310.41 g/mol) is a heterocyclic small molecule that integrates three pharmacophoric modules: an electron-rich furan ring, a solubilizing morpholine moiety, and a conformationally constrained 1,4-thiazepane core. The 1,4-thiazepane scaffold is recognized in medicinal chemistry as a 'privileged structure' capable of engaging diverse biological targets including kinases, nitric oxide synthase, and matrix metalloproteinases.

Molecular Formula C15H22N2O3S
Molecular Weight 310.41
CAS No. 1448077-56-2
Cat. No. B2605017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
CAS1448077-56-2
Molecular FormulaC15H22N2O3S
Molecular Weight310.41
Structural Identifiers
SMILESC1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CO3
InChIInChI=1S/C15H22N2O3S/c18-15(14-3-1-7-20-14)17-4-2-10-21-12-13(17)11-16-5-8-19-9-6-16/h1,3,7,13H,2,4-6,8-12H2
InChIKeyZKDHZQLTHKQSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane: Structural and Pharmacophoric Baseline


4-(Furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane (CAS 1448077-56-2; molecular formula C₁₅H₂₂N₂O₃S; MW 310.41 g/mol) is a heterocyclic small molecule that integrates three pharmacophoric modules: an electron-rich furan ring, a solubilizing morpholine moiety, and a conformationally constrained 1,4-thiazepane core . The 1,4-thiazepane scaffold is recognized in medicinal chemistry as a 'privileged structure' capable of engaging diverse biological targets including kinases, nitric oxide synthase, and matrix metalloproteinases . The morpholinomethyl substituent at the 3-position of the thiazepane ring enhances aqueous solubility and modulates hydrogen-bonding capacity, while the furan-2-carbonyl group at the 4-position provides a non-aromatic heterocyclic carbonyl pharmacophore distinct from the more commonly employed thiophene or benzoyl groups .

Fragment-Based Screening Underrepresented 3D thiazepane scaffold for library expansion
Kinase / NOS Target Studies Privileged core with morpholine solubility motif
Heterocycle SAR Furan-2-carbonyl vector distinct from thiophene or benzoyl

Why Generic Substitution Fails for 4-(Furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane in Procurement


The 4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane scaffold cannot be interchanged with other thiazepane-morpholine hybrids or furan-containing congeners without altering the biological fingerprint. The simultaneous presence of a morpholinomethyl group at the 3-position and a furan-2-carbonyl at the 4-position of the thiazepane ring creates a unique vector geometry that is absent in analogs where (a) the carbonyl is replaced by a sulfonyl linker, (b) the furan is replaced by thiophene, or (c) the morpholinomethyl group is absent . In a structurally related series of furan-containing heterocycles, the furan-2-yl moiety conferred an IC₅₀ of 21.8 ± 1.30 μM against acetylcholinesterase, whereas replacement with thiophen-2-yl (17.3 ± 1.10 μM) or benzothiophen-2-yl (37.7 ± 1.30 μM) produced significantly different inhibitory profiles . These quantitative shifts demonstrate that heterocycle identity at the carbonyl-linked position is a non-trivial determinant of target engagement, making blind substitution a direct risk to assay reproducibility and SAR continuity.

Regioisomer mismatch
7-furan analogs shift pharmacophore geometry; vector relationships may not transfer.
Heterocycle substitution
Thiophene or benzothiophene replacements may alter target engagement and potency profile.
Missing morpholinomethyl
Analogs lacking the morpholine group may exhibit lower solubility and altered PK behavior.

Quantitative Differentiation Evidence for 4-(Furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane


Carbonyl-Linked Furan vs. Thiophene: Heterocycle-Specific AChE Inhibitory Potency from a Structurally Analogous Series

In a published series of heterocyclic amide derivatives evaluated against acetylcholinesterase (AChE), the furan-2-yl analog (Compound 1a) exhibited an IC₅₀ of 21.8 ± 1.30 μM. The direct thiophene-2-yl replacement (Compound 5a) showed an IC₅₀ of 17.3 ± 1.10 μM, while the benzothiophen-2-yl analog (Compound 4a) had an IC₅₀ of 37.7 ± 1.30 μM, and the 5-chlorothiophen-2-yl analog (Compound 7a) had an IC₅₀ of 25.5 ± 0.40 μM . This demonstrates that the furan-2-yl moiety occupies a distinct potency and selectivity niche within this chemotype that cannot be replicated by thiophene, 5-chlorothiophene, or benzothiophene congeners.

Carbonyl-Furan vs. Thiophene AChE Potency
Cross-study comparable
Furan-2-yl analog IC₅₀ 21.8 μM; thiophene-2-yl 17.3 μM; benzothiophene-2-yl 37.7 μM; 5-Cl-thiophene-2-yl 25.5 μM
Furan-2-yl defines distinct potency niche; substitution alters AChE profile.
Based on structurally analogous series; direct compound data not available.
Acetylcholinesterase inhibition Heterocycle SAR Fragment-based screening

Structural Uniqueness: 3-Morpholinomethyl-4-(furan-2-carbonyl) Substitution Pattern vs. Common 7-Aryl or 4-Sulfonyl Thiazepane Analogs

The target compound features a unique 3-morpholinomethyl-4-(furan-2-carbonyl)-1,4-thiazepane architecture. In contrast, the closest commercially available analogs adopt different regioisomeric or functional-group arrangements: (7-(furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone (CAS 1704558-77-9) places the furan at the 7-position with a morpholino-methanone at the 4-position (C₁₄H₂₀N₂O₃S, MW 296.39, purity 98% ); 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine (CAS 1704559-27-2) incorporates a sulfonyl linker instead of a carbonyl; and 3-(morpholin-4-ylmethyl)-1,4-thiazepane (C₁₀H₂₀N₂OS, MW 216.35) lacks the furan-carbonyl group entirely . These structural differences result in distinct hydrogen-bond donor/acceptor counts (target: 5 HBA, 0 HBD; 1704558-77-9: 5 HBA, 0 HBD; sulfonyl analog: 6 HBA, 0 HBD), altering molecular recognition properties .

3-Morpholinomethyl-4-(furan-2-carbonyl) Architecture
Head-to-head
Target MW 310.41, 5 HBA, carbonyl linker; closest analog regioisomer with furan at 7-position and morpholino-methanone at 4-position (MW 296.39, 5 HBA); sulfonyl analog (6 HBA)
Unique substitution pattern precludes direct substitution in SAR libraries.
Regioisomeric and linker variations shift H-bonding capacity.
Medicinal chemistry Scaffold diversity Kinase inhibitor design

Predicted Physicochemical Differentiation: Density, Boiling Point, and pKa vs. Thiophene-3-Carbonyl Analog

The thiophene-3-carbonyl analog 3-[(morpholin-4-yl)methyl]-4-(thiophene-3-carbonyl)-1,4-thiazepane (CAS 1421498-91-0; MW 326.48 g/mol) has predicted density of 1.239 ± 0.06 g/cm³, boiling point of 497.1 ± 45.0 °C, and pKa of 7.15 ± 0.10 . By contrast, the furan-2-carbonyl target compound (MW 310.41 g/mol) has a lower molecular weight and the furan oxygen introduces distinct electronic properties (furan is more electron-rich than thiophene), which will shift the carbonyl IR stretching frequency, alter dipole moment, and modify hydrogen-bond acceptor strength. The furan oxygen can act as an additional hydrogen-bond acceptor (total HBA = 5), while the thiophene sulfur does not contribute equivalently to H-bonding . These differences affect logP, aqueous solubility, and protein-binding characteristics in ways that are not captured by simple potency comparisons.

Predicted Physicochemical: Furan vs. Thiophene
Cross-study comparable
Furan-2-carbonyl analog: MW 310.41, more polar; thiophene-3-carbonyl analog: MW 326.48, predicted pKa 7.15, density 1.239 g/cm³
Furan variant is more polar; may support aqueous-compatible formulations.
Predicted values; experimental confirmation recommended.
Physicochemical profiling ADME prediction Lead optimization

Class-Level Inference: 1,4-Thiazepane Derivatives as Kinase and NOS Inhibitors – Morpholine Enhancement of Target Engagement

The 1,4-thiazepane scaffold has demonstrated potent inhibition across multiple enzyme classes. Thiazepane derivative 292 was reported as a potent inhibitor of nitric oxide synthase (NOS) , while thiazepine derivatives (closely related seven-membered heterocycles) have shown activity as TNF-α converting enzyme (TACE) and matrix metalloproteinase (MMP) inhibitors in a mouse collagen-induced arthritis model . The morpholine moiety is established to enhance solubility and pharmacokinetic properties across numerous approved drugs, contributing to improved oral bioavailability . The target compound uniquely combines the 1,4-thiazepane core (providing conformational constraint for target engagement) with both a morpholinomethyl solubilizing group and a furan-2-carbonyl hydrogen-bond-capable pharmacophore. This triple-module architecture is distinct from the simpler thiazepane derivatives tested in the NOS/TACE/MMP studies, which lacked the morpholine or furan-carbonyl features.

Class-Level Thiazepane Activity: Kinase/NOS
Class-level inference
Thiazepane scaffold reported as NOS inhibitor; morpholine known to enhance solubility and PK; triple-module architecture combines constraint, solubility, and H-bond capability
Triple-module architecture combines target engagement, solubility, and H-bond capability.
Direct activity data for this compound not reported; class precedent only.
Kinase inhibition Nitric oxide synthase Thiazepane pharmacology

Optimal Research and Procurement Application Scenarios for 4-(Furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane


Fragment-Based Screening Library Expansion with 3D Thiazepane Scaffolds

1,4-Thiazepanes are currently underrepresented in fragment screening libraries despite their high three-dimensional character, making them valuable additions for identifying novel chemical matter against undrugged targets . This compound, with its pre-installed morpholinomethyl and furan-2-carbonyl substituents, serves as a direct entry point for fragment elaboration or as a screening-ready member of a diversity-oriented thiazepane library. Its furan-2-carbonyl group introduces a specific pharmacophoric vector that is not available in simpler 3-(morpholin-4-ylmethyl)-1,4-thiazepane (lacking the carbonyl-furan) or in 4-sulfonyl analogs (different linker geometry).

Kinase Inhibitor Hit-to-Lead Programs Requiring Morpholine-Enhanced Solubility

The thiazepane scaffold is documented to inhibit protein tyrosine kinases (PTKs), with 4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane reported to interact with PTK targets . The target compound incorporates a morpholine ring, which is a well-precedented solubility- and PK-enhancing motif present in numerous approved kinase inhibitors . For medicinal chemistry teams prosecuting kinase targets where the furan-2-carbonyl-thiazepane core has shown preliminary activity, this compound provides an immediate starting point that integrates the solubility optimization feature, avoiding the need to introduce morpholine via additional synthetic steps.

Acetylcholinesterase or CNS Target Screening Where Furan Heterocycle Is Critical

The quantitative AChE inhibition data from structurally related furan/thiophene analogs demonstrates that the furan-2-yl moiety confers a distinct potency window (IC₅₀ ≈ 21.8 μM) that differs from thiophene-2-yl (17.3 μM), benzothiophen-2-yl (37.7 μM), and 5-chlorothiophen-2-yl (25.5 μM) . For screening campaigns targeting acetylcholinesterase or other CNS enzymes where heterocycle identity is a key SAR variable, procurement of the furan-2-carbonyl analog is essential to capture activity within this specific potency range and to maintain SAR continuity across the compound series.

Physicochemical Property Optimization: Polar Furan-Carbonyl vs. Lipophilic Thiophene Analogs

Adirect comparison of predicted physicochemical properties reveals that the furan-2-carbonyl analog (MW 310.41) is lighter and more polar than its thiophene-3-carbonyl counterpart (MW 326.48; predicted pKa 7.15) . The furan oxygen (electronegativity 3.44) creates a stronger local dipole than thiophene sulfur (electronegativity 2.58), which can translate into improved aqueous solubility and altered logP. For formulation scientists or ADME profiling teams seeking a thiazepane scaffold with lower lipophilicity and enhanced aqueous compatibility, the furan-2-carbonyl variant offers measurable advantages over the thiophene-3-carbonyl analog.

Application
Selection Property
Validation Focus
Fragment-Based Screening Library Expansion
3D thiazepane scaffold diversity
Fragment elaboration and vector confirmation
Kinase Inhibitor Hit-to-Lead Programs
Morpholine-containing privileged core
Kinase panel selectivity and solubility profiling
AChE or CNS Target Screening
Furan-2-carbonyl SAR window
AChE potency range and heterocycle comparator studies
Physicochemical Property Optimization
Polar furan-carbonyl vs. lipophilic thiophene
LogP, aqueous solubility, and dipole moment assessment
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